molecular formula C10H6ClF3O3 B2414204 Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate CAS No. 2095410-12-9

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

Cat. No.: B2414204
CAS No.: 2095410-12-9
M. Wt: 266.6
InChI Key: RWBSKJWDWCFLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro group, and an ester functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture of the acid and methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl esters.

    Reduction: Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetate.

    Hydrolysis: 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid and methanol.

Scientific Research Applications

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.

    Materials Science: The compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoacetate
  • Methyl 2-(2-chloro-6-(trifluoromethyl)phenyl)-2-oxoacetate
  • Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-oxoacetate

Uniqueness

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The trifluoromethyl group imparts high electronegativity and lipophilicity, making the compound more stable and enhancing its biological activity compared to similar compounds without this group.

Properties

IUPAC Name

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSKJWDWCFLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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